2-(4-Methylphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide
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Overview
Description
2-(4-Methylphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide is a heterocyclic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes an oxazole ring fused to a pyridine ring, with a 4-methylphenyl group attached The presence of the bromide ion makes it a salt, which can influence its solubility and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylphenylhydrazine with 2-bromoacetophenone to form an intermediate, which then undergoes cyclization in the presence of a base to yield the desired oxazole-pyridine structure . The reaction conditions often require refluxing in a suitable solvent, such as ethanol or acetonitrile, to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-(4-Methylphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide involves its interaction with specific molecular targets. The oxazole and pyridine rings can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide: Similar structure with a methoxy group instead of a methyl group.
8-benzyl-2-(hydroxymethyl)-octahydro-[1,2]oxazolo[2,3-a]pyridin-8-ium bromide: Contains a benzyl group and a hydroxymethyl group.
Uniqueness
2-(4-Methylphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the 4-methylphenyl group and the bromide ion distinguishes it from other oxazole derivatives, potentially leading to unique biological and chemical properties.
Properties
CAS No. |
61680-36-2 |
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Molecular Formula |
C14H12BrNO |
Molecular Weight |
290.15 g/mol |
IUPAC Name |
2-(4-methylphenyl)-[1,2]oxazolo[2,3-a]pyridin-8-ium;bromide |
InChI |
InChI=1S/C14H12NO.BrH/c1-11-5-7-12(8-6-11)14-10-13-4-2-3-9-15(13)16-14;/h2-10H,1H3;1H/q+1;/p-1 |
InChI Key |
KVVQWVFNXHSNNC-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=CC=CC=[N+]3O2.[Br-] |
Origin of Product |
United States |
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